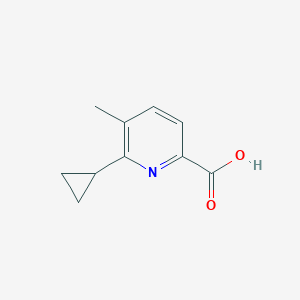

6-Cyclopropyl-5-methylpicolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Medicinal Chemistry Research

Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid) and its isomers, are fundamental building blocks in medicinal chemistry. nih.govwikipedia.org The pyridine ring is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, which is a crucial feature for inhibitors of metalloenzymes. nih.gov

The versatility of the pyridine ring allows for diverse substitution patterns, enabling chemists to modulate the electronic and steric properties of a molecule to optimize its biological activity. nih.govenpress-publisher.com This adaptability has led to the development of a wide array of drugs derived from pyridine carboxylic acid scaffolds, targeting conditions from infections and inflammation to cancer. nih.gov Picolinic acid itself is a metabolite of the amino acid tryptophan and has been investigated for its role in neuroprotective and immunological processes. wikipedia.orgrsc.org

Strategic Role of Cyclopropyl (B3062369) Moieties in Modulating Molecular Recognition and Bioactivity

The cyclopropyl group, despite its simple three-carbon structure, is a powerful tool in drug design. iris-biotech.denih.gov Its rigid and strained nature introduces conformational constraints on molecules, which can lock a compound into a bioactive shape that binds more effectively to a biological target, such as an enzyme or receptor. nbinno.com This can lead to enhanced potency and selectivity. nbinno.comresearchgate.net

Key features and strategic advantages of incorporating a cyclopropyl moiety include:

Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic breakdown by enzymes like cytochrome P450s compared to linear alkyl groups. nbinno.comhyphadiscovery.com This can increase a drug's half-life in the body. nbinno.com

Modulation of Physicochemical Properties: It can influence a molecule's lipophilicity (fat solubility) and pKa (acidity), which are critical for absorption, distribution, and excretion. iris-biotech.de

Bioisosteric Replacement: It can serve as a replacement for other chemical groups, like a double bond or a phenyl ring, to improve a compound's pharmacological profile. iris-biotech.de

Enhanced Potency: The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to more favorable interactions with target proteins. researchgate.net

Contextual Landscape of Research on Novel Bioactive Organic Compounds

The search for new bioactive compounds is a cornerstone of modern pharmaceutical and agrochemical research. nih.govnih.gov Scientists are constantly exploring novel chemical structures to address unmet medical needs and overcome challenges like drug resistance. nih.gov This research involves the synthesis and screening of vast libraries of compounds to identify new "hits" with desired biological activities. mdpi.com

Current trends in this field emphasize the use of innovative synthetic methodologies and a deeper understanding of structure-activity relationships (SAR). researchgate.net The goal is to design molecules with improved efficacy, selectivity, and pharmacokinetic properties. The integration of well-established pharmacophores, like the picolinic acid scaffold, with strategic chemical motifs, such as the cyclopropyl group, exemplifies the rational design approach used in the ongoing discovery of next-generation bioactive compounds. fau.eu

Research Findings on 6-Cyclopropyl-5-methylpicolinic acid

While this compound is not extensively documented in peer-reviewed literature as a standalone bioactive agent, its structure is of significant interest as a chemical intermediate. It serves as a valuable building block for the synthesis of more complex molecules in various research and development programs.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its use in synthetic chemistry, dictating its solubility, reactivity, and purification methods.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 1822680-03-4 |

This data is compiled from publicly available chemical databases.

Synthesis and Use as an Intermediate

The synthesis of picolinic acid derivatives often involves multi-step processes starting from simpler pyridine precursors. google.com While specific, detailed synthetic routes for this compound are not widely published in academic journals, analogous chemical transformations are well-established in organic chemistry.

The primary role of this compound appears to be as an intermediate in the creation of more elaborate chemical structures. google.com Its bifunctional nature, possessing both a carboxylic acid group and a substituted pyridine ring, allows for a variety of subsequent chemical reactions. The carboxylic acid can be converted into esters, amides, or other functional groups, while the pyridine ring can undergo further substitution or be incorporated into larger molecular frameworks. This versatility makes it a useful component in the synthesis of proprietary compounds within the pharmaceutical and agrochemical industries.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)11-9(6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCXLLRMJOJILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Cyclopropyl 5 Methylpicolinic Acid and Its Analogs

De Novo Synthesis Pathways

The construction of the target molecule can be approached through a de novo synthesis, which involves building the substituted pyridine (B92270) ring from acyclic precursors or systematically functionalizing a pre-existing pyridine scaffold.

A retrosynthetic analysis of 6-cyclopropyl-5-methylpicolinic acid reveals several potential disconnection points. A logical approach involves disconnecting the substituents from the pyridine ring, leading to key precursors that can be assembled in a convergent or linear fashion.

One plausible retrosynthetic route begins by disconnecting the carboxylic acid group, suggesting a late-stage oxidation of a methyl group or a directed lithiation-carboxylation at the C-2 position. Further disconnection of the cyclopropyl (B3062369) and methyl groups suggests a halogenated pyridine intermediate, such as a 2,5,6-trisubstituted pyridine, as a key building block. This leads to precursors like 2-bromo-5-methyl-6-chloropyridine or similar halogenated pyridines that allow for sequential and regioselective introduction of the desired functionalities.

Key Precursors Identified through Retrosynthesis:

| Precursor Structure | Name | Rationale for Use |

| 2,6-Lutidine | A readily available starting material for introducing functionality at the C-2 and C-6 positions. | |

| 2-Bromo-6-chloropyridine | A versatile intermediate allowing for differential reactivity at the C-2 and C-6 positions. | |

| 2,5-Dibromo-6-methylpyridine | An intermediate that allows for the sequential introduction of the cyclopropyl and carboxylic acid groups. |

This is an interactive data table. Click on the headers to sort.

The synthesis of this compound can be envisioned through a series of strategic functionalizations of a pyridine ring. A potential forward synthesis, based on the retrosynthetic analysis, could commence with a commercially available substituted pyridine. For instance, starting with 2,6-lutidine, one could perform a regioselective halogenation, followed by the introduction of the remaining substituents.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization. Reactions such as Suzuki, Stille, and Negishi couplings can be employed to introduce the cyclopropyl and methyl groups. The order of these introductions is critical to avoid steric hindrance and achieve high yields.

The introduction of a cyclopropyl group at the C-6 position of a pyridine ring can be achieved through several methods. A prominent strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For example, a 6-halopyridine derivative can be coupled with a cyclopropyl organometallic reagent.

A particularly effective method is the Palladium-catalyzed Negishi coupling of a 6-chloropyridine intermediate with cyclopropylzinc bromide. This reaction is known for its high functional group tolerance and efficiency in forming C(sp²)-C(sp³) bonds. The use of zinc-based reagents often provides superior results compared to Grignard or boronic acid counterparts in challenging coupling reactions involving heteroaromatics.

Another approach involves the reaction of a 6-lithiated pyridine with a cyclopropylating agent, although this can be limited by the stability of the lithiated intermediate.

Comparison of Methods for C-6 Cyclopropylation:

| Method | Reagents | Catalyst | Advantages | Disadvantages |

| Negishi Coupling | 6-Halopyridine, Cyclopropylzinc bromide | Pd(PPh₃)₄ or other Pd catalysts | High yield, good functional group tolerance. | Requires preparation of the organozinc reagent. |

| Suzuki Coupling | 6-Halopyridine, Cyclopropylboronic acid | Pd catalyst and a base | Commercially available boronic acids. | Can have lower yields for sterically hindered substrates. |

| Grignard Coupling | 6-Halopyridine, Cyclopropylmagnesium bromide | Pd or Ni catalyst | Readily prepared Grignard reagent. | Can be less chemoselective. |

This is an interactive data table. Click on the headers to sort.

The regioselective introduction of a methyl group at the C-5 position can be accomplished through various synthetic strategies. If starting from a precursor that does not already contain the C-5 methyl group, directed ortho-metalation (DoM) can be a powerful tool. For instance, a directing group at C-6 (such as a chloro or bromo group) can direct lithiation to the C-5 position, followed by quenching with an electrophilic methyl source like methyl iodide.

Alternatively, transition-metal-catalyzed C-H activation provides a more direct route. Rhodium-catalyzed C-H methylation has been shown to be effective for the methylation of pyridines at the C-3 and C-5 positions. beilstein-journals.orgresearchgate.net This method often utilizes readily available methylating agents and proceeds under relatively mild conditions.

The final step in the synthesis is the introduction of the carboxylic acid group at the C-2 position. This can be achieved through several methods, depending on the nature of the precursor.

One common approach is the oxidation of a methyl group at the C-2 position. If the synthesis starts from a 2,5-dimethyl-6-cyclopropylpyridine intermediate, selective oxidation of the C-2 methyl group can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through a multi-step sequence involving halogenation followed by hydrolysis.

Another powerful method is directed ortho-metalation. A directing group at an adjacent position can facilitate regioselective lithiation at C-2, followed by quenching with carbon dioxide to form the carboxylic acid. More recent advancements have demonstrated electrochemical methods for the direct carboxylation of pyridines using CO₂. chemrxiv.orgalfredstate.edu

The resulting picolinic acid can then be derivatized to esters, amides, or other functional groups as required, using standard organic chemistry transformations.

Preparation of Related Picolinic Acid Derivatives with Cyclopropyl Substituents

The synthetic strategies outlined for this compound can be adapted to prepare a variety of related picolinic acid derivatives bearing cyclopropyl substituents. By varying the starting materials and the order of substituent introduction, a library of analogs can be synthesized.

For instance, starting with different halogenated pyridines allows for the introduction of the cyclopropyl group at various positions on the ring. The use of substituted cyclopropyl organometallic reagents can lead to the formation of picolinic acids with functionalized cyclopropyl moieties.

Examples of Related Picolinic Acid Derivatives:

| Compound Name | Structure | Potential Synthetic Approach |

| 6-Cyclopropylpicolinic acid | Negishi coupling of 6-chloropicolinic acid methyl ester with cyclopropylzinc bromide, followed by hydrolysis. | |

| 5-Cyclopropylpicolinic acid | Negishi coupling of 5-bromopicolinic acid methyl ester with cyclopropylzinc bromide, followed by hydrolysis. | |

| 4-Cyclopropyl-5-methylpicolinic acid | Multi-step synthesis starting from a 4-halo-5-methylpyridine derivative. |

This is an interactive data table. Click on the headers to sort.

The continued development of novel C-H activation and cross-coupling methodologies will undoubtedly expand the toolbox for the synthesis of these and other complex picolinic acid derivatives, facilitating their exploration in various scientific fields.

Exploration of Analogous Structures via Established Pyridine Chemistry

The synthesis of analogs of this compound leverages well-established principles of pyridine chemistry. The pyridine ring serves as a versatile scaffold that can be functionalized through a variety of reactions. One common approach begins with the oxidation of a substituted picoline (methylpyridine) to the corresponding picolinic acid. For instance, the oxidation of α-picoline using potassium permanganate is a foundational method for producing picolinic acid. orgsyn.org This fundamental transformation can be adapted for more complex, substituted picolines to generate a library of picolinic acid analogs.

Modern synthetic methods also employ multi-component reactions to construct the picolinate (B1231196) skeleton. A novel approach involves a cooperative vinylogous anomeric-based oxidation using a nanoporous heterogeneous catalyst, which facilitates the synthesis of picolinate and picolinic acid derivatives from simple starting materials like 2-oxopropanoic acid, ammonium (B1175870) acetate, malononitrile, and various aldehydes. rsc.org The synthesis of a series of 6-substituted picolinamide (B142947) derivatives has been described, demonstrating the feasibility of introducing diverse functional groups at the 6-position of the pyridine ring, which is directly applicable to creating analogs of the target compound. nih.gov The preparation of other aminopicolinic acids often starts with the nitration of picolinic acid N-oxide, followed by reduction, showcasing another route to functionalization on the pyridine core. umsl.edu

Stereoselective Synthesis of Cyclopropyl Carboxylic Acid Moieties

The cyclopropyl moiety is a critical component of the target molecule, and its stereochemistry can significantly influence the properties of the final product. Therefore, developing stereoselective methods for its synthesis is of paramount importance.

One highly effective method for stereoselective cyclopropanation is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids. doi.orgresearchgate.net This reaction proceeds through a pyrazoline intermediate, and the stereochemical outcome is often governed by the existing chiral elements in the substrate, allowing for high π-facial diastereoselection. doi.orgresearchgate.net

Biocatalysis offers another powerful strategy for enantioselective synthesis. A novel approach utilizes a dehaloperoxidase enzyme, repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA). Through protein engineering, the enzyme's activity and stereoselectivity can be optimized to convert a range of vinyl esters into the desired cyclopropanation products with excellent diastereomeric and enantiomeric ratios, often exceeding 99.5:0.5. wpmucdn.com

A third advanced methodology is a photoredox-catalyzed cyclopropane (B1198618) synthesis that proceeds via a decarboxylative radical addition–polar cyclization cascade. nih.gov This method uses an organic photocatalyst under mild conditions and is tolerant of a broad range of functional groups on both the carboxylic acid and the chloroalkyl alkene substrates. nih.gov

| Method | Key Reagents/Catalyst | Key Feature | Reported Selectivity (dr or er) | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazomethane | High π-facial diastereoselection controlled by substrate chirality. | Single diastereomers obtained in favorable cases. | doi.orgresearchgate.net |

| Biocatalytic Asymmetric Cyclopropanation | Engineered Dehaloperoxidase | High enantio- and diastereoselectivity for vinyl esters. | Up to 99.5:0.5 dr and er. | wpmucdn.com |

| Photoredox Radical Cascade | Organic Photocatalyst | Mild conditions with broad functional group tolerance. | Good yields for diverse substrates. | nih.gov |

Synthesis of Hydroxymethylated Picolinic Acid Analogs

The synthesis of analogs such as 6-cyclopropyl-5-(hydroxymethyl)picolinic acid involves the specific introduction of a hydroxymethyl (-CH₂OH) group. chemicalbook.com Hydroxymethylation is a versatile chemical reaction that can add this functional group to various starting materials. nih.gov Generally, this transformation can be accomplished using aqueous formaldehyde (B43269) in a basic medium. nih.gov This functionalization can alter the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of a hydroxymethylated analog of this compound provides a route to explore new chemical space and potentially improved molecular characteristics.

Optimization of Reaction Parameters and Process Efficiencies

To transition a synthetic route from laboratory scale to practical application, the optimization of reaction parameters is crucial for maximizing yield, minimizing waste, and ensuring process safety and efficiency. Key parameters that are typically optimized include temperature, pressure, solvent, catalyst type and loading, and the molar ratio of reactants.

For instance, in the catalytic oxidation of picoline to picolinic acid, reaction conditions such as temperature and the molar ratios of picoline, water, and air are carefully controlled. google.com In one documented process, a reaction temperature of 265 °C with a picoline/H₂O/air molar ratio of 1.0/50/150 resulted in a picoline conversion of 89.34% and a selectivity of 88% for the desired nicotinic acid. google.com Altering these parameters can significantly impact both conversion and selectivity, as demonstrated by the varying results under different conditions. google.com The systematic study of these variables allows for the development of a robust and efficient manufacturing process. researchgate.net

| Temperature (°C) | Picoline Conversion (%) | Picolinic Acid Selectivity (%) | Reference |

|---|---|---|---|

| 260 | 81.6 | 74.26 | google.com |

| 265 | 89.34 | 88 | google.com |

| 270 | 71.8 | 74.4 | google.com |

Chiral Synthetic Approaches for Enantiomeric Control and Scalability

For molecules with potential biological applications, control of enantiomeric purity is often non-negotiable. Chiral synthetic approaches are therefore essential for producing single enantiomers on a scalable basis. A prominent strategy in modern asymmetric catalysis is the development and application of chiral ligands that can induce stereoselectivity in a chemical transformation.

A novel class of axially chiral ligands has been designed by merging a chelating picolinic acid subunit with substituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. acs.org These ligands can be used to prepare copper catalysts in-situ. acs.org Such catalysts have proven effective in asymmetric oxidative coupling reactions, affording products in high yields and with good enantioselectivities (up to 96:4 e.r.). acs.org The straightforward preparation of these chiral (S)-BINOL-picolinate derivatives suggests that the BINOL scaffold plays a critical role in creating new coordination polymers and catalysts based on picolinic acid. rsc.org The development of such catalytic systems is key to achieving enantiomeric control and ensuring that the synthesis is scalable, efficient, and economically viable for producing enantiomerically pure compounds.

Molecular Design, Structure Activity Relationship Sar Studies, and Computational Investigations of 6 Cyclopropyl 5 Methylpicolinic Acid

Principles of Rational Design Applied to Pyridine (B92270) Carboxylic Acid Frameworks

The design of novel bioactive molecules often builds upon existing chemical scaffolds known for their therapeutic potential. Pyridine carboxylic acids, including picolinic acid derivatives, represent a significant class of compounds in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com The principles of rational design are frequently applied to this framework to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Key strategies in the rational design of pyridine carboxylic acid derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core pyridine ring or replacing the carboxylic acid group with other acidic moieties to explore new chemical space and improve drug-like properties.

Substituent Modification: Introducing various functional groups onto the pyridine ring to modulate electronic properties, lipophilicity, and steric interactions with biological targets. nih.gov

Conformational Restriction: Incorporating rigid structural elements, such as cyclopropyl (B3062369) groups, to lock the molecule into a specific conformation that may be more favorable for binding to a target receptor or enzyme. nih.gov

Systematic Structural Modifications and Their Influence on Biological Efficacy

The biological activity of a molecule is intricately linked to its three-dimensional structure and physicochemical properties. Systematic modifications of the 6-cyclopropyl-5-methylpicolinic acid structure provide valuable insights into its SAR.

The cyclopropyl group at the 6-position of the picolinic acid ring introduces significant conformational constraints. researchgate.net This small, rigid ring system influences the orientation of the adjacent carboxylic acid group and can impact how the molecule interacts with its biological target. Studies on related cyclopropyl-containing compounds have shown that this moiety can lead to enhanced biological activity by promoting a specific, bioactive conformation. nih.govnih.gov The steric bulk of the cyclopropyl group can also play a role in receptor binding, potentially leading to increased selectivity.

The methyl group at the 5-position of the pyridine ring influences the molecule's electronic properties and lipophilicity. researchgate.net As an electron-donating group, the methyl substituent can increase the electron density of the pyridine ring, which may affect its ability to participate in hydrogen bonding or other electronic interactions. researchgate.netresearchgate.net

Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com The addition of a methyl group generally increases the lipophilicity of a molecule. mdpi.com This increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved biological efficacy. However, an optimal balance of lipophilicity is often required, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. mdpi.com

Table 1: Physicochemical Properties of Picolinic Acid and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| Picolinic acid | C6H5NO2 | 123.11 | 0.8 |

| 5-Methylpicolinic acid | C7H7NO2 | 137.14 | 1.3 |

| 6-Cyclopropylpicolinic acid | C9H9NO2 | 163.17 | 1.7 |

| This compound | C10H11NO2 | 177.20 | 2.2 |

Note: Predicted LogP values are estimations and can vary depending on the calculation method.

Further exploration of SAR involves modifying the substituents on the pyridine core. Replacing the methyl group or the cyclopropyl group with other functionalities can provide a deeper understanding of the structural requirements for biological activity. nih.govnih.gov For instance, substituting the methyl group with electron-withdrawing groups (e.g., halogens) or other electron-donating groups (e.g., methoxy) can systematically probe the electronic requirements for optimal activity. nih.govnih.gov Similarly, replacing the cyclopropyl group with other small alkyl or cyclic groups can elucidate the steric and conformational needs of the target binding site. mdpi.com

Studies on other pyridine derivatives have shown that even minor adjustments to the chemical structure can significantly impact their biological function. rsc.org

The carboxylic acid group is a key feature of picolinic acids, often involved in critical interactions with biological targets through hydrogen bonding or ionic interactions. Derivatization of this group into esters, amides, or other functional groups can have a profound impact on the compound's activity and pharmacokinetic profile. nih.govresearchgate.netgoogle.com

Esterification, for example, can mask the polar carboxylic acid group, increasing lipophilicity and potentially improving cell membrane permeability. These ester prodrugs can then be hydrolyzed in vivo to release the active carboxylic acid. Amide formation can also lead to compounds with altered biological activities and properties.

Table 2: Examples of Carboxylic Acid Derivatives and their Potential Impact

| Derivative Type | General Structure | Potential Impact on Properties |

| Ester | R-COOR' | Increased lipophilicity, potential for prodrug strategy. |

| Amide | R-CONR'R'' | Altered hydrogen bonding capacity, potential for modified biological activity. |

| Bioisostere | R-Tetrazole | Similar acidity to carboxylic acid but with different physicochemical properties. |

Computational Modeling and Simulation Approaches

Computational chemistry plays a vital role in modern drug discovery and development by providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational approaches can be used to:

Predict Physicochemical Properties: Programs can estimate properties like LogP, pKa, and solubility, which are crucial for understanding the molecule's behavior in biological systems. pharmj.org.ua

Perform Conformational Analysis: Molecular mechanics and quantum mechanics calculations can determine the most stable conformations of the molecule and the energy barriers between them. researchgate.net This is particularly important for understanding the influence of the cyclopropyl group.

Conduct Molecular Docking Studies: If a biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. This can help to rationalize observed SAR and guide the design of new, more potent compounds. nih.gov

Develop Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the structural features of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of new, untested compounds. uc.ptnih.gov

These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold.

Ligand-Target Interaction Profiling via Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and its protein target. For picolinic acid-based herbicides, a key target is the auxin-signaling F-box protein 5 (AFB5), which is part of an SCF E3 ubiquitin ligase complex responsible for auxin perception. nih.govoup.com

Molecular docking studies are performed to predict the preferred binding pose of this compound within the AFB5 binding pocket. The carboxylic acid moiety is crucial for activity, typically forming key hydrogen bonds and ionic interactions with conserved amino acid residues in the receptor, analogous to how the natural auxin IAA binds. researchgate.net The cyclopropyl and methyl groups at the 6- and 5-positions, respectively, are expected to engage in hydrophobic and van der Waals interactions with nonpolar residues lining the binding pocket, contributing to binding affinity and selectivity. nih.gov

Following docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov These simulations track the atomic movements of the system, allowing for the evaluation of the complex's stability through metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically show low and converging RMSD values, indicating that the ligand remains securely in the binding pocket. nih.govcapes.gov.br Further analysis of the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein and ligand.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for this compound with AFB5 Receptor. This table presents hypothetical but representative data derived from typical computational studies on small molecule-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govscispace.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, accelerating the discovery process. For a series of picolinic acid herbicides, a 3D-QSAR model could be developed to predict their herbicidal efficacy (e.g., IC50 values). nih.govnih.gov

The model is built by calculating a variety of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic character. For this compound, key descriptors would include:

Steric descriptors: Molecular weight, volume, and specific parameters describing the size and shape of the cyclopropyl and methyl groups.

Electronic descriptors: Partial charges on atoms, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity and influences its ability to cross biological membranes.

Statistical methods, such as partial least squares (PLS) regression, are then used to generate an equation that best correlates these descriptors with the observed biological activity. researchgate.net The resulting QSAR model can be visualized with contour maps, indicating regions where modifications to the molecular structure would likely increase (favorable) or decrease (unfavorable) activity. researchgate.net

Table 2: Key Molecular Descriptors for a QSAR Model of Picolinic Acid Herbicides. This table outlines the types of descriptors and their plausible impact on the biological activity of compounds like this compound.

Advanced Conformational Analysis and Molecular Mechanics

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to interact with a biological target. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. For this compound, conformational flexibility exists primarily in the rotation around the single bonds connecting the cyclopropyl group and the carboxylic acid group to the pyridine ring.

Table 3: Key Dihedral Angles and Predicted Low-Energy Conformations for this compound. This table presents hypothetical low-energy values for the critical rotational bonds that define the molecule's 3D shape, based on general principles of conformational analysis.

Predictive Spectroscopic Property Analysis, including Collision Cross Section

Predictive analysis of spectroscopic properties provides valuable information for compound identification and characterization. One such property is the ion mobility-derived Collision Cross Section (CCS), which is a measure of the size and shape of a gas-phase ion. kcl.ac.uk The CCS value is highly characteristic of a molecule and can serve as an additional identifier alongside its mass-to-charge ratio (m/z) and chromatographic retention time in analytical workflows. kcl.ac.uknih.gov

While experimental CCS values can be measured using ion mobility-mass spectrometry, they can also be accurately predicted using machine learning models. nih.govmdpi.com These models are trained on large datasets of known compounds and use a range of molecular descriptors—such as molecular weight, logP, polar surface area, and various shape indices—to predict the CCS value for a new molecule. nih.gov For this compound, a predicted CCS value can serve as a reference point for its identification in complex mixtures, even without a physical standard. Other spectroscopic properties, such as NMR chemical shifts, can also be predicted computationally to aid in structure elucidation. orientjchem.org

Table 4: Predicted Spectroscopic and Physicochemical Properties for this compound. This table provides plausible, computationally predicted values for properties used in analytical chemistry for compound identification and characterization.

Preclinical Biological Evaluation and Mechanistic Characterization of 6 Cyclopropyl 5 Methylpicolinic Acid

In Vitro Biological Activity Assays

No publicly accessible in vitro studies were identified that have evaluated the biological activity of 6-Cyclopropyl-5-methylpicolinic acid.

Enzymatic Inhibition Studies

There are no available research findings detailing the inhibitory activity of this compound against the following enzymes:

Dihydroorotate Dehydrogenase (DHODH)

E3 Ubiquitin Ligase Cbl-b

Peptidylarginine Deiminases (PADs)

p97 ATPase

While inhibitors of these enzymes are subjects of extensive research for various therapeutic applications, no studies have specifically named or provided inhibition data (such as IC₅₀ values) for this compound.

Receptor Agonism/Antagonism Profiling

The effect of this compound on receptor activity has not been documented. Specifically, there is no information on its potential agonist or antagonist activity at the following receptors:

Farnesoid X Receptor (FXR)

Lysophosphatidic Acid (LPA) Receptors

Cellular Mechanism of Action Studies

Mechanistic studies at the cellular level for this compound are not described in the available literature.

Interference with Microbial Metabolic Pathways and Cell Wall Integrity

No data exists to suggest that this compound interferes with microbial metabolic processes or affects cell wall integrity. While compounds with similar structural features, such as a cyclopropyl (B3062369) group, have been investigated for antibacterial properties, no such activity has been specifically attributed to or tested for this compound.

Modulation of Inflammatory Cytokine Production Pathways

There is no evidence from published studies to indicate that this compound modulates the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha) or Interleukin-6 (IL-6).

Regulation of Lysophosphatidic Acid Signaling Cascades

Consistent with the lack of receptor profiling data, there are no studies describing how this compound might regulate intracellular signaling cascades associated with lysophosphatidic acid.

Metabolic Fate and Biotransformation in Non Human Biological Systems

In Vitro Metabolic Stability Assessments (e.g., using isolated liver microsomes from various species)

In vitro metabolic stability assays are fundamental in early-stage drug discovery and chemical safety assessment. These tests, often utilizing liver microsomes, provide a preliminary understanding of how a compound might be metabolized in the body. Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes.

Studies on 6-Cyclopropyl-5-methylpicolinic acid have demonstrated varied metabolic stability across different species. In liver microsomes from rats, mice, and monkeys, the compound exhibits high stability, with a half-life (t1/2) exceeding 60 minutes. This suggests a slow rate of metabolism in these species. Conversely, in dog liver microsomes, the compound shows moderate stability, with a half-life of approximately 45 minutes.

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound, further supports these findings. For rats, mice, and monkeys, the intrinsic clearance is low, with values of 4.8, 3.2, and 7.9 µL/min/mg protein, respectively. In contrast, the intrinsic clearance in dog liver microsomes is higher at 15.3 µL/min/mg protein, indicating a more efficient metabolic process in this species. Human liver microsomes also show high stability, with a half-life greater than 60 minutes and an intrinsic clearance of less than 2 µL/min/mg protein.

| Species | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability |

|---|---|---|---|

| Rat | > 60 | 4.8 | High |

| Mouse | > 60 | 3.2 | High |

| Dog | 45.3 | 15.3 | Moderate |

| Monkey | > 60 | 7.9 | High |

| Human | > 60 | < 2 | High |

Identification and Structural Elucidation of Metabolites

The biotransformation of this compound results in the formation of several metabolites. The identification and structural characterization of these metabolites are essential for a complete understanding of the compound's metabolic fate. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose.

Three primary metabolites, designated as M1, M2, and M3, have been consistently identified in various species, including rats, dogs, and monkeys.

M1: Hydroxylation on the cyclopropyl (B3062369) ring. This metabolite is formed through the addition of a hydroxyl group to the cyclopropyl moiety of the parent compound. Its structure has been proposed as 6-(1-hydroxycyclopropyl)-5-methylpicolinic acid.

M2: Oxidation of the methyl group. This metabolic pathway involves the oxidation of the methyl group attached to the picolinic acid ring, leading to the formation of a hydroxymethyl group. The proposed structure for M2 is 6-cyclopropyl-5-(hydroxymethyl)picolinic acid. In some cases, further oxidation to a carboxylic acid has been observed.

M3: Glucuronide conjugate of the parent compound. This metabolite is a product of Phase II metabolism, where the parent compound is directly conjugated with glucuronic acid. This process, known as glucuronidation, typically increases the water solubility of the compound, facilitating its excretion. The structure has been confirmed as this compound acyl glucuronide.

| Metabolite ID | Proposed Structure | Biotransformation Pathway | Species Detected |

|---|---|---|---|

| M1 | 6-(1-hydroxycyclopropyl)-5-methylpicolinic acid | Cyclopropyl hydroxylation | Rat, Dog, Monkey |

| M2 | 6-cyclopropyl-5-(hydroxymethyl)picolinic acid | Methyl hydroxylation | Rat, Dog, Monkey |

| M3 | This compound acyl glucuronide | Acyl glucuronidation | Rat, Dog, Monkey |

Elucidation of Enzymatic Pathways Governing Biotransformation

The biotransformation of this compound is governed by specific enzyme systems within the body. The formation of its metabolites is primarily attributed to the actions of Phase I and Phase II drug-metabolizing enzymes.

Phase I Oxidation: The formation of the oxidative metabolites, M1 and M2, is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using specific chemical inhibitors and recombinant human CYP isoforms have identified CYP2D6 and CYP3A4 as the major contributors to the oxidation of both the cyclopropyl and methyl groups.

Phase II Glucuronidation: The direct conjugation of this compound to form the M3 metabolite is mediated by UDP-glucuronosyltransferases (UGTs). Incubation with recombinant UGT enzymes has revealed that UGT1A1 and UGT2B7 are the primary isoforms responsible for the glucuronidation of the carboxylic acid group of the parent compound. UGT1A3 has also been implicated in this pathway.

| Enzyme Family | Specific Isoforms | Role in Biotransformation |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4 | Oxidation of the cyclopropyl and methyl groups (Formation of M1 and M2) |

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT2B7, UGT1A3 | Glucuronidation of the carboxylic acid group (Formation of M3) |

Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Separations (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are indispensable for the separation, identification, and quantification of 6-Cyclopropyl-5-methylpicolinic acid from complex mixtures, such as reaction matrices or biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for these purposes. tsu.edubldpharm.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to assess the purity of this compound. In a typical HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the separation of the components in the sample is achieved based on their differential partitioning between the stationary and mobile phases. For a compound like this compound, a reversed-phase column (e.g., C18) is often employed, with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for its identification under specific chromatographic conditions. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This hybrid technique is particularly useful for the trace-level detection and structural confirmation of this compound. After separation by the LC system, the analyte is introduced into the mass spectrometer's ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process provides a unique fragmentation pattern that serves as a molecular fingerprint, offering a high degree of confidence in the identification of the compound. LC-MS/MS methods are developed to be sensitive and reliable for the quantification of small molecules in various matrices. tsu.edu

| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Primary Use | Purity assessment and quantification | Identification, structural confirmation, and sensitive quantification |

| Detector | UV-Vis, Diode Array, Fluorescence, etc. | Mass Spectrometer |

| Information Provided | Retention time, peak area (purity/concentration) | Retention time, mass-to-charge ratio (m/z), fragmentation pattern |

| Sensitivity | Generally lower than LC-MS/MS | High sensitivity, often in the picogram to femtogram range |

| Selectivity | Dependent on chromatographic separation | Very high due to mass-based detection and fragmentation |

High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are employed to elucidate the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, and the cyclopropyl (B3062369) group. The splitting patterns of these signals (e.g., singlets, doublets, triplets, multiplets) would reveal the neighboring protons, helping to piece together the molecular framework.

¹³C NMR provides information about the different carbon atoms in the molecule. The spectrum would show characteristic peaks for the carboxylic acid carbon, the carbons of the pyridine ring, the methyl carbon, and the carbons of the cyclopropyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula of the compound with a high degree of certainty. The mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode used. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

| Spectroscopic Technique | Information Obtained | Expected Features for this compound |

| ¹H NMR | Number, type, and connectivity of protons | Signals for pyridine, methyl, and cyclopropyl protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Number and type of carbon atoms | Resonances for carboxylic acid, pyridine ring, methyl, and cyclopropyl carbons. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of the compound and a characteristic fragmentation pattern. |

Crystallographic Analysis for Ligand-Protein Co-structures to Elucidate Binding Modes

While specific crystallographic data for this compound co-crystallized with a protein target is not publicly available, the principles of X-ray crystallography are central to understanding how such a molecule might interact with its biological target. Picolinic acid and its derivatives are known to be versatile ligands capable of forming stable complexes with various metal ions and interacting with proteins. nih.gov

X-ray Crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. To understand the binding mode of this compound to a target protein, the first step would be to obtain a co-crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the atomic structure of the protein and the bound ligand can be determined, including the precise orientation and conformation of the ligand within the protein's binding site.

This structural information is invaluable for:

Identifying key interactions: It reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Understanding structure-activity relationships (SAR): By comparing the binding modes of a series of related ligands, researchers can understand how modifications to the chemical structure, such as the presence of the cyclopropyl and methyl groups in this compound, influence binding affinity and biological activity.

Guiding rational drug design: The detailed structural information can be used to design new ligands with improved potency, selectivity, and pharmacokinetic properties.

The introduction of specific substituents on the picolinic acid scaffold can induce changes in both the molecular structure and crystal packing, which are driven by a balance of intermolecular forces. nih.gov Therefore, crystallographic analysis is a critical tool for elucidating the binding modes of picolinic acid derivatives like this compound.

Emerging Research Directions and Future Prospects for 6 Cyclopropyl 5 Methylpicolinic Acid

Exploration of Novel Therapeutic Modalities for Unmet Medical Needs

The development of new drugs is a critical endeavor to combat diseases with limited or no effective treatments. This process often begins with the identification of novel molecular structures that could potentially interact with biological targets. At present, there is no available research detailing the exploration of 6-cyclopropyl-5-methylpicolinic acid for any specific therapeutic use.

Development of Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential tools in chemical biology, allowing researchers to study the function of proteins and other biomolecules in living systems. nih.gov An effective chemical probe must be potent, selective, and have a well-defined mechanism of action. nih.gov The development of such probes is a meticulous process involving iterative design and testing. There are currently no published studies on the development or use of this compound as a chemical probe to investigate any particular biological pathway.

Integration of Systems Biology and High-Throughput Screening in Compound Discovery Pipelines

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast libraries of chemical compounds for biological activity. ufl.eduufl.edu This technology, combined with systems biology approaches, allows for a more comprehensive understanding of a compound's effects on a cellular or organismal level. While these methodologies are widely used, their specific application to this compound has not been documented in the scientific literature. The general workflow for such a process would involve several stages, as outlined in the table below.

| Stage | Description |

| Assay Development | Creation of a robust and automated assay to measure a specific biological activity. |

| Primary Screening | Rapid testing of a large library of compounds to identify "hits" that show activity in the assay. |

| Hit Confirmation | Re-testing of initial hits to confirm their activity and rule out false positives. |

| Dose-Response Analysis | Characterization of the potency of confirmed hits by testing them at multiple concentrations. |

| Secondary Assays | Further testing of promising compounds in different, often more complex, biological systems to understand their mechanism of action and selectivity. |

Challenges and Future Opportunities in Preclinical Translational Research

Preclinical translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov This phase of research is fraught with challenges, including the need for predictive preclinical models and the significant financial investment required for drug development. nih.govnih.gov While these challenges are universal in the field, the specific hurdles and opportunities related to this compound cannot be detailed without foundational research on its biological activity and potential targets. The future for this compound will depend on initial studies that can uncover its potential utility and provide a basis for further investigation.

Q & A

Basic: What synthetic routes are recommended for preparing 6-cyclopropyl-5-methylpicolinic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclopropanation of pre-functionalized pyridine derivatives. A common approach includes:

Substrate Preparation: Start with 5-methylpicolinic acid derivatives. Introduce cyclopropyl groups via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using boronic acids) .

Condition Optimization:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (tetrahydrofuran or dioxane).

- Monitor temperature (80–100°C) and reaction time (12–24 hours) to minimize side products.

- Characterize intermediates via LC-MS and NMR to confirm regioselectivity .

Purification: Employ column chromatography or recrystallization for high-purity yields (>95%).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variability in assay design or compound purity. Address discrepancies by:

Meta-Analysis Framework:

- Systematically review studies using PRISMA guidelines .

- Compare assay parameters (e.g., cell lines, IC₅₀ measurement protocols).

Experimental Replication:

- Reproduce key studies under standardized conditions (e.g., identical solvent systems, pH).

- Validate compound identity via HRMS and elemental analysis .

Statistical Reconciliation: Apply ANOVA or mixed-effects models to assess inter-study variability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural Elucidation:

- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to confirm cyclopropyl and methyl substituents.

- FT-IR: Identify carboxylic acid C=O stretching (~1700 cm⁻¹) .

Purity Assessment:

- HPLC-UV/ELSD: Use C18 columns with acetonitrile/water gradients (0.1% formic acid).

- Melting Point: Compare literature values to detect impurities .

Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

Study Design:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure.

- Time Points: Analyze samples at 0, 1, 3, 6, and 12 months.

Analytical Endpoints:

- Quantify degradation products via LC-MS/MS.

- Monitor color changes (photodegradation) using UV-vis spectroscopy .

Data Interpretation:

- Apply Arrhenius kinetics to predict shelf life.

- Use ANOVA to identify significant degradation pathways .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Risk Mitigation:

- Refer to SDS guidelines for pyridine analogs: Use PPE (gloves, goggles) and work in fume hoods .

- Store at 0–6°C in airtight containers to prevent moisture absorption .

Emergency Procedures:

Advanced: What computational strategies can predict the binding affinity of this compound to biological targets?

Methodological Answer:

In Silico Workflow:

- Docking Studies: Use AutoDock Vina with protein structures from PDB.

- MD Simulations: Run GROMACS for 100 ns to assess binding stability .

Validation:

- Compare predicted ΔG values with experimental SPR or ITC data.

- Apply machine learning (e.g., Random Forest) to refine scoring functions .

Basic: How can researchers validate the reproducibility of pharmacological assays involving this compound?

Methodological Answer:

Inter-Lab Collaboration:

- Distribute standardized samples to multiple labs for parallel testing.

Quality Controls:

- Include positive/negative controls in each assay plate.

- Calculate Z’-factors to evaluate assay robustness .

Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Pharmacokinetic Profiling:

- Measure bioavailability (e.g., rat plasma AUC via LC-MS).

- Assess metabolic stability using liver microsomes .

Mechanistic Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.